Fmoc-D-cis-hyp-OH Fmoc-D-cis-hyp-OH Fmoc-D-cis-Hyp-OH

Brand Name: Vulcanchem
CAS No.: 214852-45-6
VCID: VC21541462
InChI: InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1
SMILES: C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

Fmoc-D-cis-hyp-OH

CAS No.: 214852-45-6

VCID: VC21541462

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-cis-hyp-OH - 214852-45-6

Description

Fmoc-D-cis-hyp-OH, also known as N-(fluorenylmethoxycarbonyl)-(4R)-4-hydroxy-D-proline, is a derivative of hydroxyproline, an amino acid crucial in collagen structure and stability. This compound is widely used in peptide synthesis and drug development due to its unique properties that enhance peptide stability and functionality.

Applications in Peptide Synthesis

Fmoc-D-cis-hyp-OH is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis. It allows for the incorporation of unique structural features into peptides, enhancing their stability and functionality. This is crucial for developing peptides with specific biological activities.

Role in Drug Development

The compound's ability to stabilize peptide structures makes it valuable in the pharmaceutical industry. It is used in developing new drugs, especially those targeting specific proteins. Its structural similarity to proline also makes it useful in studies aimed at developing collagen mimetics, which have applications in tissue engineering and regenerative medicine.

Research Findings

Research on Fmoc-D-cis-hyp-OH highlights its importance in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.

Bioconjugation and Protein Engineering

In protein engineering, Fmoc-D-cis-hyp-OH is used to modify protein properties, improving their stability and functionality in various applications. Its use in bioconjugation enables the development of more efficient drug delivery systems.

Synthesis and Purification

The synthesis of Fmoc-D-cis-hyp-OH typically involves protecting the hydroxyl group of hydroxyproline with a fluorenylmethoxycarbonyl (Fmoc) group. Purification methods often include chromatography techniques to ensure high purity of the final product.

Purification Techniques

  • Flash Chromatography: Commonly used for the purification of similar compounds, involving silica gel and appropriate solvent systems.

  • Column Chromatography: Used for final purification steps, often with solvents like dichloromethane and methanol.

CAS No. 214852-45-6
Product Name Fmoc-D-cis-hyp-OH
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1
Standard InChIKey GOUUPUICWUFXPM-KZULUSFZSA-N
Isomeric SMILES C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Synonyms FMOC-D-CIS-HYP-OH;214852-45-6;Fmoc-cis-D-4-Hydroxyproline;Fmoc-cis-4-Hydroxy-D-proline;AC1OJJ5D;N-alpha-(9-Fluorenylmethyloxycarbonyl)-trans-L-hydroxyproline;SCHEMBL1336708;CTK8E9745;MolPort-006-705-856;ZINC4899868;AKOS015837455;RTR-010089;AN-29718;KB-95898;TR-010089;V4358;Z-2453;I14-26588;(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-pyrrolidine-2-carboxylicacid;(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylicacid;(2R,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylicacid
PubChem Compound 7269371
Last Modified Aug 15 2023

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